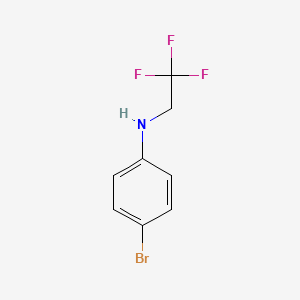

4-bromo-N-(2,2,2-trifluoroethyl)aniline

Descripción general

Descripción

4-bromo-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C₈H₇BrF₃N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a 2,2,2-trifluoroethyl group, and a bromine atom is attached to the benzene ring. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl and bromo substituents.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 4-bromoaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a catalyst such as iron porphyrin, which facilitates the N-trifluoroethylation process. The reaction conditions often include an aqueous solution and a controlled temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize the reaction efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation: Oxidizing agents like potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized aniline compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis : The compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its unique substituents allow for diverse reaction pathways and mechanisms to be explored.

2. Medicinal Chemistry:

- Drug Development : Derivatives of 4-bromo-N-(2,2,2-trifluoroethyl)aniline are investigated for their potential therapeutic properties. Research indicates that these derivatives may exhibit antimicrobial, anti-inflammatory, and anticancer activities .

- Mechanism of Action : The compound can interact with biological targets such as enzymes or receptors, influencing their activity. This interaction can lead to inhibition or activation of specific pathways involved in disease processes.

3. Biological Applications:

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various pathogens. For instance, related compounds have shown efficacy against bacterial strains and fungi .

- Insecticidal Properties : Research has highlighted the insecticidal potential of structurally similar compounds against agricultural pests like Plutella xylostella and Aphis craccivora, emphasizing the importance of structural modifications for enhanced bioactivity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substituents on the aniline ring significantly influence the compound's biological activity:

- Trifluoroethyl Group : This substituent enhances lipophilicity and facilitates cellular penetration.

- Bromine and Fluorine Atoms : These halogens modulate binding affinity to biological targets and can alter the overall activity profile of the molecule .

Antifungal Activity

A study focusing on halogenated anilines revealed that certain derivatives exhibited potent antifungal activity against Candida strains. The minimum inhibitory concentration (MIC) values indicated effectiveness at low concentrations, suggesting strong potential for development as antifungal agents.

Insecticidal Properties

Research on similar compounds demonstrated promising results in controlling pest populations. For example, compounds with structural similarities to this compound showed significant insecticidal activities against common agricultural pests.

Mecanismo De Acción

The mechanism of action of 4-bromo-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 4-bromo-2-(trifluoromethyl)aniline

- 4-bromo-3-(trifluoromethyl)aniline

- 4-bromo-N,N-bis(2,2,2-trifluoroethyl)aniline

Uniqueness

4-bromo-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a bromine atom and a trifluoroethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Actividad Biológica

4-bromo-N-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoroethyl group attached to an aniline framework. This combination imparts distinct chemical properties that are of significant interest in both medicinal chemistry and biological research. The compound's molecular formula is , and it has garnered attention for its potential biological activities, particularly in enzyme interactions and as a building block in drug design.

The presence of the trifluoroethyl group enhances the compound's lipophilicity, enabling better interaction with hydrophobic regions of proteins and enzymes. The bromine atom can participate in halogen bonding, which may further influence its biological activity. These characteristics make this compound a valuable compound for various applications in scientific research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can disrupt metabolic pathways.

- Receptor Modulation : The compound may interact with receptor sites, altering their activity and influencing cellular responses.

Research indicates that compounds with similar structures exhibit significant biological activities, including antiviral effects. For instance, derivatives of trifluoroethyl anilines have been investigated for their inhibitory effects on hepatitis C virus NS3 protease.

Table 1: Biological Activities of this compound and Related Compounds

Case Studies

- Inhibition of Hepatitis C Virus NS3 Protease : A study demonstrated that similar compounds to this compound effectively inhibited the NS3 protease of the hepatitis C virus. This inhibition is crucial for disrupting viral replication processes and presents potential therapeutic avenues for antiviral drug development.

- Histone Deacetylase Inhibition : Research into histone deacetylase (HDAC) inhibitors has revealed that compounds with trifluoroethyl groups show enhanced potency in inhibiting HDAC enzymes. This inhibition is significant for cancer therapy as it can lead to the reactivation of tumor suppressor genes .

Q & A

Q. What are the established synthetic routes for 4-bromo-N-(2,2,2-trifluoroethyl)aniline, and how can regioselectivity be controlled during bromination?

Basic Synthesis Methodology

The compound can be synthesized via nucleophilic substitution of 4-bromoaniline with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Bromination of the parent aniline derivative may employ agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in ethyl acetate, as demonstrated for structurally similar brominated anilines . To ensure regioselectivity at the para position, steric and electronic directing groups (e.g., trifluoroethyl) must be considered.

Advanced Challenge: Competing Side Reactions

Fluorinated groups can destabilize intermediates, leading to undesired byproducts. Kinetic monitoring via <sup>19</sup>F NMR is recommended to track reaction progress and optimize bromination conditions (e.g., temperature, solvent polarity) .

Q. What analytical techniques are critical for characterizing this compound, and how do fluorine atoms influence spectral interpretation?

Basic Characterization

- <sup>1</sup>H NMR : Aromatic protons appear as a doublet (J = 8.5 Hz) at δ 7.3–7.5 ppm, while the trifluoroethyl group’s CH₂ resonates as a quartet (J = 10 Hz) near δ 3.8 ppm.

- <sup>19</sup>F NMR : The CF₃ group shows a singlet at δ -70 to -75 ppm.

- Mass Spectrometry : ESI-MS typically exhibits [M+H]<sup>+</sup> at m/z 282 (C₈H₆BrF₃N<sup>+</sup>).

Advanced Consideration: Fluorine Coupling Effects

Fluorine atoms induce splitting in <sup>1</sup>H and <sup>13</sup>C spectra, complicating integration. Decoupling experiments or computational modeling (DFT) may resolve overlapping signals .

Q. How does the trifluoroethyl group impact the compound’s stability under thermal or photolytic conditions?

Basic Stability Assessment

Thermogravimetric analysis (TGA) reveals decomposition onset at ~180°C. Storage at -20°C in inert atmospheres (argon) is advised to prevent radical formation, as observed in related fluorinated anilines .

Advanced Degradation Pathways

Under UV light, the C-Br bond may cleave preferentially, generating aryl radicals. Electron paramagnetic resonance (EPR) or spin-trapping agents (e.g., TEMPO) can identify transient intermediates .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Basic Purification

Column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively separates the product from bromination byproducts. Recrystallization in ethanol/water (1:3) yields >95% purity .

Advanced Challenge: Fluorophilicity

Fluorinated compounds exhibit unique retention behaviors in reverse-phase HPLC. Optimize mobile phases with additives like TFA (0.1%) to improve peak symmetry .

Q. How can researchers resolve contradictory literature data on the compound’s melting point or solubility?

Basic Validation

Differential scanning calorimetry (DSC) provides accurate melting points (reported range: 59–61°C for analogous bromo-fluoroanilines). Solubility in DMSO (≥50 mg/mL) should be confirmed via gravimetric analysis .

Advanced Data Reconciliation

Cross-reference crystallographic data (CCDC entries) to validate structural hypotheses. Discrepancies may arise from polymorphic forms or hydration states .

Q. What role does the bromine substituent play in modulating biological activity, and how can this be tested?

Basic Biological Screening

The bromine atom enhances electrophilicity, potentially increasing binding affinity in enzyme inhibition assays (e.g., kinase targets). Preliminary testing via fluorescence-based ATPase assays is recommended .

Advanced Mechanistic Study

Isosteric replacement of Br with Cl or I, followed by comparative molecular docking (AutoDock Vina), can quantify halogen bonding contributions to activity .

Q. What safety protocols are essential for handling this compound in the laboratory?

Basic Safety Measures

- Use nitrile gloves and fume hoods to avoid dermal exposure.

- Store at -20°C in amber vials to prevent light-induced degradation .

Advanced Hazard Mitigation

Monitor airborne particulates via real-time FTIR spectroscopy during synthesis. Emergency protocols should include neutralization of spills with activated charcoal .

Propiedades

IUPAC Name |

4-bromo-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMCLUDNRSGKDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50885-29-5 | |

| Record name | 4-bromo-N-(2,2,2-trifluoroethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.